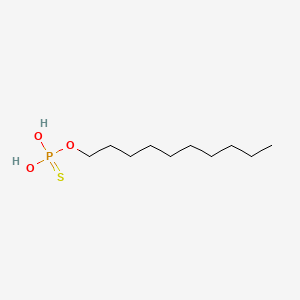

Thiophosphoric acid decyl ester

Description

Properties

Molecular Formula |

C10H23O3PS |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

decoxy-dihydroxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C10H23O3PS/c1-2-3-4-5-6-7-8-9-10-13-14(11,12)15/h2-10H2,1H3,(H2,11,12,15) |

InChI Key |

ISIPUCJUDOMIDU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOP(=S)(O)O |

Canonical SMILES |

CCCCCCCCCCOP(=S)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Thiophosphoric Acid Decyl Ester and Analogous Organothiophosphates

Direct Esterification and Transesterification Routes

The formation of the ester linkage in thiophosphoric acid decyl ester and related compounds can be achieved through well-established esterification and transesterification reactions. These methods can be broadly categorized into acid-catalyzed and enzymatic approaches.

Acid-Catalyzed Esterification Principles

Acid-catalyzed esterification, a cornerstone of organic synthesis, is a viable method for producing thiophosphoric acid esters. This reaction typically involves the direct reaction of a thiophosphoric acid with an alcohol, such as decanol, in the presence of a strong acid catalyst.

Various Brønsted acids can be employed as catalysts, with sulfuric acid being a common choice. However, other catalysts like trifluoromethanesulfonic acid (TfOH) and 2,2'-biphenol-derived phosphoric acids have also been shown to be effective for esterification reactions, often under milder conditions. organic-chemistry.org For instance, a 2,2'-biphenol-derived phosphoric acid catalyst has been demonstrated to promote dehydrative esterification in toluene (B28343) at 100 °C without the need for water removal. organic-chemistry.org The choice of catalyst can influence reaction rates and yields, and in some cases, can be tailored for substrates that are sensitive to stronger acidic conditions.

While direct data for the acid-catalyzed synthesis of this compound is not extensively published, the general principles of Fischer-Speier esterification are applicable. The reaction would involve heating a mixture of thiophosphoric acid, decanol, and a catalytic amount of a suitable acid.

Table 1: General Conditions for Acid-Catalyzed Esterification

| Parameter | Typical Range/Value |

|---|---|

| Reactants | Thiophosphoric acid, Decanol |

| Catalyst | Sulfuric acid, p-Toluenesulfonic acid, TfOH |

| Solvent | Toluene, Hexane (for azeotropic water removal) |

| Temperature | 80-120 °C |

| Reaction Time | Several hours |

Enzymatic Approaches to Ester Synthesis (e.g., Lipase (B570770) Catalysis)

Enzymatic catalysis, particularly using lipases, presents a green and highly selective alternative for the synthesis of esters. Lipases are hydrolases that, under low-water conditions, can catalyze esterification and transesterification reactions with high efficiency and selectivity. nih.govnih.gov This approach offers several advantages over chemical methods, including mild reaction conditions, high chemo-, regio-, and enantioselectivity, and a reduction in unwanted byproducts. nih.gov

The catalytic mechanism of lipase involves a serine residue in the active site which attacks the acyl donor, forming an acyl-enzyme intermediate. This intermediate then reacts with a nucleophile, such as an alcohol, to generate the ester product. lu.se Lipases have been shown to be effective for the synthesis of a wide variety of esters, including those with long alkyl chains. For the synthesis of this compound, a lipase could potentially catalyze the reaction between a thiophosphoric acid derivative and decanol.

Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are widely used as they can be easily recovered and reused, making the process more cost-effective. nih.gov The choice of solvent, temperature, and substrate ratio are critical parameters that need to be optimized to achieve high conversion rates. lu.se While the primary substrates for lipases are carboxylic acids and alcohols, their catalytic activity extends to other nucleophiles, including thiols. lu.se This suggests the feasibility of using lipases for the synthesis of organothiophosphate esters.

Research in the field of enzymatic synthesis of structured triacylglycerols has demonstrated that lipases can achieve high yields (up to 78% of the theoretical maximum) in transesterification reactions under optimized conditions. google.com Although specific data for the lipase-catalyzed synthesis of this compound is limited, the broad substrate tolerance of lipases makes this an area of significant interest for the development of sustainable synthetic routes to organothiophosphates.

Phosphorus-Sulfur Bond Formation Reactions

The construction of the P-S bond is a fundamental step in the synthesis of many organothiophosphates. Several methods have been developed that start from phosphorus precursors and introduce the sulfur atom to form the thiophosphate core.

Reactions Involving Phosphorus Trichloride (B1173362) and Elemental Sulfur

A common industrial method for the synthesis of thiophosphoryl chloride (PSCl₃), a key intermediate for many organothiophosphates, involves the direct reaction of phosphorus trichloride (PCl₃) with elemental sulfur. This reaction is typically carried out at elevated temperatures. nih.govsciensage.info

The reaction proceeds by the addition of sulfur to phosphorus trichloride: PCl₃ + S → PSCl₃

This process can be conducted without a catalyst at temperatures around 180 °C, with purification by distillation yielding highly pure thiophosphoryl chloride. nih.gov However, the use of catalysts can lower the required reaction temperature. Various catalysts have been reported, including tributylamine (B1682462) and ferric chloride. researchgate.netgoogle.com The use of a catalyst can also improve reaction times and yields. For example, using tributylamine as a catalyst, the reaction can be carried out at 120-150 °C in under an hour. researchgate.net

Once thiophosphoryl chloride is obtained, it can be reacted with alcohols, like decanol, to produce the corresponding thiophosphoric acid esters. This subsequent reaction is a nucleophilic substitution where the alcohol displaces the chlorine atoms on the thiophosphoryl chloride.

Table 2: Synthesis of Thiophosphoryl Chloride (PSCl₃) from PCl₃ and Sulfur

| Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| None | 180 | - | High (after distillation) | nih.gov |

| Tributylamine | 120-150 | < 60 min | ~87.9 | researchgate.netgoogle.com |

| Ferric Chloride | 120-140 (reflux) | - | - | google.com |

Synthesis from Thiophosphoric Acid Salts and Alkyl Halides

Another versatile method for the synthesis of thiophosphoric acid esters involves the alkylation of a thiophosphoric acid salt with an alkyl halide. This method provides a direct route to S-alkyl thiophosphates. sciensage.info The reaction proceeds via nucleophilic substitution, where the thiophosphate anion attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

The thiophosphoric acid salt, typically an ammonium (B1175870) or alkali metal salt, can be prepared by reacting a dialkyl thiophosphoric acid with a suitable base. sciensage.info For the synthesis of a decyl ester, a salt such as ammonium O,O-diethyl thiophosphate could be reacted with a decyl halide, like decyl bromide. Studies have shown that the alkylation of ambident thiophosphate nucleophiles with alkyl halides generally results in S-alkylation. sciensage.info

A general and efficient method for the synthesis of phosphorothioates involves a one-pot reaction of an alkyl halide with a mixture of diethyl phosphite (B83602), sulfur, and triethylamine (B128534) in the presence of acidic alumina (B75360) under microwave irradiation. This approach provides moderate to good yields for a wide range of alkyl halides. sciensage.info

Table 3: One-Pot Synthesis of Phosphorothioates from Alkyl Halides

| Alkyl Halide | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzyl bromide | S-benzyl-O,O-diethyl phosphorothioate (B77711) | 85 | sciensage.info |

| n-Butyl bromide | S-n-butyl-O,O-diethyl phosphorothioate | 78 | sciensage.info |

| iso-Propyl bromide | S-iso-propyl-O,O-diethyl phosphorothioate | 72 | sciensage.info |

Lewis Acid Catalyzed Reactions for Dialkyl Dithiophosphoric Acid Esters

The synthesis of dialkyl dithiophosphoric acid esters can be effectively catalyzed by Lewis acids. One common route involves the reaction of an O,O-dialkyl dithiophosphoric acid with an organic chloride in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂), ferrous chloride (FeCl₂), or stannous chloride (SnCl₂). google.com

The role of the Lewis acid is to activate the organic chloride, making it more susceptible to nucleophilic attack by the dithiophosphoric acid. This method can be improved by carrying out the reaction in the presence of a fatty acid anhydride, which can lead to higher yields of the desired ester. google.com

Another important application of Lewis acid catalysis is in the addition of O,O-dialkyldithiophosphoric acids to non-activated α-olefins. While these reactions are typically slow, the presence of a Lewis acid catalyst can significantly accelerate the reaction and improve the conversion to the corresponding S-alkyl dithiophosphate (B1263838) ester. lu.se For instance, the reaction of O,O-dialkyldithiophosphoric acids with long-chain olefins (C₁₆-C₁₈ and C₂₀-C₂₆) in the presence of a Lewis acid catalyst has been reported to produce mixtures of long-chain S-alkyl O,O-dialkyl dithiophosphates. azjm.org

The reaction of phosphorus pentasulfide (P₂S₅) with alcohols is a primary method for producing O,O-dialkyl dithiophosphoric acids, which are key precursors. researchgate.net This reaction can be catalyzed by various compounds to increase the reaction rate and yield. nih.gov The resulting dithiophosphoric acids can then be used in subsequent Lewis acid-catalyzed reactions.

Table 4: Synthesis of O,O-Dialkyl Dithiophosphoric Acids from P₂S₅ and Alcohols

| Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methanol | None | - | - | 86.8 | nih.gov |

| Methanol | Trioctyl phosphine (B1218219) oxide | - | - | 93.7 | nih.gov |

| Various Alcohols | - | 80 | 4-5 | 95.5-98.75 |

Advanced Derivatization and Analogue Synthesis

The synthesis of this compound and its analogues involves a variety of advanced chemical methodologies. These methods allow for the introduction of specific functional groups and structural motifs, leading to a diverse range of organothiophosphate compounds with tailored properties. Key synthetic strategies include the preparation of unsaturated esters, the formation of metal-containing complexes, and the synthesis of ester amides.

Preparation of Unsaturated Thiophosphoric Acid Esters

The synthesis of unsaturated thiophosphoric acid esters involves the introduction of carbon-carbon double or triple bonds into the ester's alkyl chains. These functionalities can be incorporated by reacting a thiophosphorylating agent with an unsaturated alcohol or by the addition of thiophosphoric acids across alkynes.

One patented method describes the preparation of unsaturated thiophosphoric acid esters by reacting dialkyl thiophosphoric acids with acetylene (B1199291) compounds. google.com This process typically involves the addition of the P-S-H group across a carbon-carbon triple bond. The general reaction can be represented as:

(R¹O)₂(P=Z)SH + R²-C≡C-R³ → (R¹O)₂(P=Z)S-C(R²)=CH-R³

Where R¹ represents a low-molecular-weight alkyl group, Z can be oxygen or sulfur, and R² and R³ can be hydrogen or various organic groups. google.com For instance, the addition of O,O-diethyl thiophosphoric acid to propargyl aldehyde diethyl acetal (B89532) yields the corresponding unsaturated thiophosphoric acid ester.

Another approach involves the phosphorylation of unsaturated alcohols. A detailed synthesis of unsaturated phosphatidylinositol 4-phosphates (PI-4-P), a complex type of thiophosphate ester, highlights a multi-step process. rsc.org This synthesis starts with the resolution of enantiomers of a protected myo-inositol. A key step is the coupling of a glyceride containing unsaturated fatty acid chains to the inositol (B14025) backbone, followed by phosphorylation of the 4-hydroxyl group to yield the final unsaturated product. rsc.org This methodology can be adapted to produce various PI-4-P analogues with different degrees of unsaturation, such as those containing oleoyl, γ-linolenoyl, or arachidonoyl chains. rsc.org

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Dialkyl thiophosphoric acid | Acetylene derivative | Vinyl thiophosphate ester | google.com |

| Protected inositol | Unsaturated glyceride & phosphorylating agent | Unsaturated phosphatidylinositol phosphate (B84403) | rsc.org |

Synthesis of Metal-Containing Thiophosphates (e.g., Zinc Dialkyldithiophosphates)

A significant class of thiophosphoric acid ester derivatives includes metal-containing compounds, most notably Zinc Dialkyldithiophosphates (ZDDPs). These compounds are widely used as anti-wear and antioxidant additives in lubricants. sciensage.infowikipedia.org The synthesis of ZDDPs is typically a two-stage process. bobistheoilguy.com

The first stage involves the reaction of phosphorus pentasulfide (P₂S₅) with one or more alcohols to form a dialkyldithiophosphoric acid ((RO)₂PS₂H). sciensage.infowikipedia.orgbobistheoilguy.com A wide variety of primary or secondary alcohols can be used, including C3-C10 branched or linear alcohols, which allows for the fine-tuning of the final product's properties, such as its solubility in oil. wikipedia.orgbobistheoilguy.com For the synthesis of a decyl ester analogue, decyl alcohol would be used in this step.

Stage 1: Formation of Dialkyldithiophosphoric Acid P₂S₅ + 4 ROH → 2 (RO)₂PS₂H + H₂S wikipedia.org

In the second stage, the resulting dialkyldithiophosphoric acid is neutralized with a metal oxide, typically zinc oxide (ZnO), to produce the zinc dialkyldithiophosphate. sciensage.infowikipedia.orgbobistheoilguy.com The reaction mixture is often heated to drive off any water formed during the reaction. bobistheoilguy.com

Stage 2: Neutralization with Zinc Oxide 2 (RO)₂PS₂H + ZnO → Zn[S₂P(OR)₂]₂ + H₂O wikipedia.org

A specific patented process details the production of ZDDP with improved properties by first reacting P₂S₅ with a mixture of methyl isobutyl carbinol (MIBC) and isopropyl alcohol (IPA). justia.com This thioacid is then neutralized by adding it to a heated slurry of zinc oxide in process oil. justia.com The reaction temperature is carefully controlled throughout the process. justia.com

Facile, solvent-free methods for synthesizing other metal thiophosphates have also been developed. These methods can involve a chemical exchange reaction between anhydrous metal chlorides and elemental phosphorus with sulfur, or combinations of phosphorus with P₂S₅ at high temperatures (e.g., 500 °C). mdpi.comnih.gov These syntheses can yield crystalline metal thiophosphates like MPS₃ (where M = Fe, Co, Ni). mdpi.comnih.gov

| Alkyl Group (R) | Corresponding Alcohol | Resulting ZDDP |

|---|---|---|

| iso-Propyl | Isopropyl Alcohol | Zinc diisopropyldithiophosphate |

| n-Butyl | n-Butanol | Zinc di-n-butyldithiophosphate |

| iso-Butyl | iso-Butanol | Zinc diisobutyldithiophosphate |

| 2-Ethylhexyl | 2-Ethylhexanol | Zinc di(2-ethylhexyl)dithiophosphate |

| Decyl | Decyl Alcohol | Zinc didecyldithiophosphate |

Formation of Thiophosphoric Acid Ester Amides

Thiophosphoric acid ester amides are derivatives where one or more of the ester's alkoxy groups are replaced by an amino group. The synthesis of these compounds can be achieved through several routes, often involving the reaction of a thiophosphoric acid derivative with an amine.

One common method is the amidation of an ester. This involves the reaction of a thiophosphoric acid ester with an amine, which can be facilitated by a catalyst or promoter. youtube.comnih.gov For instance, a catalytic amidation method using 2,2,2-trifluoroethanol (B45653) has been developed to facilitate the condensation of unactivated esters and amines, producing a range of amides in good yields. nih.gov

A patented procedure for obtaining thiophosphoric acid ester amides involves reacting a halogenated thiophosphoric acid ester with a primary amine in the presence of an acid acceptor. google.com The general structure of the target compound is (R¹O)(R²NH)P(=S)(XR³), where R¹, R², and R³ are alkyl groups and X can be a heteroatom or part of the carbon chain. google.com

Another synthetic approach involves the activation of a carboxylic acid (or its thio-analogue) followed by reaction with an amine. For example, a one-pot synthesis of amides from carboxylic acids can be achieved using thionyl chloride (SOCl₂) as an activating agent. rsc.org This method is effective even with sterically hindered amines and can be applied to the synthesis of N-protected α-amino acid amides with high yields and retention of stereochemistry. rsc.org This principle can be extended to thiocarboxylic acids to form the corresponding thioamides.

| Starting Material 1 | Starting Material 2 | Key Reagent/Catalyst | Product | Reference |

|---|---|---|---|---|

| Thiophosphoric acid ester | Amine | 2,2,2-Trifluoroethanol | Thiophosphoric acid ester amide | nih.gov |

| Halogenated thiophosphoric acid ester | Primary Amine | Acid Acceptor | Thiophosphoric acid ester amide | google.com |

| Carboxylic Acid | Amine | Thionyl chloride (SOCl₂) | Amide | rsc.org |

Chemical Reactivity and Mechanistic Investigations of Thiophosphoric Acid Decyl Ester and Its Analogues

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of thiophosphoric acid esters is a critical factor in their application and environmental fate. Hydrolysis, the cleavage of chemical bonds by the addition of water, can be catalyzed by both acids and bases.

In the presence of dilute acids, such as hydrochloric or sulfuric acid, thiophosphoric acid esters undergo hydrolysis to yield a carboxylic acid and an alcohol. libretexts.org The reaction is reversible, and to drive it towards completion, a large excess of water is typically used. libretexts.org The mechanism of acid-catalyzed hydrolysis of esters generally involves several key steps. youtube.comyoutube.com

The process begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is present in aqueous acidic solutions. libretexts.orgstudysmarter.co.uk This initial step increases the electrophilicity of the carbonyl carbon. youtube.com Subsequently, a water molecule, acting as a nucleophile, attacks the protonated carbonyl carbon. libretexts.orgyoutube.com This is followed by a series of proton transfers. A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group. libretexts.org This creates a good leaving group (an alcohol molecule), which is then eliminated. libretexts.orgyoutube.com Finally, deprotonation of the resulting intermediate yields the carboxylic acid. youtube.com

An alternative pathway in acid-catalyzed hydrolysis, particularly for esters with tertiary alkyl groups, is alkyl cleavage, which proceeds via an SN1 mechanism. chemistrysteps.com After protonation of the carbonyl oxygen, the carbon-oxygen bond cleaves, forming a relatively stable tertiary carbocation and a carboxylic acid. chemistrysteps.com

Studies on various phosphinates and phosphonates have shown that the rate of acid-catalyzed hydrolysis can be influenced by the structure of the ester. For instance, the hydrolysis of certain phosphinates is favorable under acidic conditions, providing a rapid and gentle method to obtain the corresponding phosphinic acid. nih.gov

| General Steps in Acid-Catalyzed Ester Hydrolysis | Description |

| Protonation | The carbonyl oxygen is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon. libretexts.orgstudysmarter.co.uk |

| Nucleophilic Attack | A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org |

| Proton Transfer | A proton is transferred to the OR' group, making it a better leaving group (an alcohol). libretexts.org |

| Elimination | The alcohol molecule is eliminated, and the carbonyl group is reformed. libretexts.orgyoutube.com |

| Deprotonation | The protonated carbonyl of the carboxylic acid is deprotonated by water to regenerate the acid catalyst. youtube.com |

Base-catalyzed hydrolysis, also known as saponification, is another important degradation pathway for thiophosphoric acid esters. masterorganicchemistry.com Unlike acid-catalyzed hydrolysis, this process is generally irreversible. chemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

The rate of base-catalyzed hydrolysis is also dependent on the structure of the ester. For example, in the case of phosphonates, methyl esters hydrolyze significantly faster than isopropyl esters under basic conditions. nih.gov

| General Steps in Base-Catalyzed Ester Hydrolysis (Saponification) | Description |

| Nucleophilic Attack | A hydroxide ion attacks the carbonyl carbon of the ester. masterorganicchemistry.com |

| Formation of Tetrahedral Intermediate | A tetrahedral intermediate is formed. masterorganicchemistry.com |

| Elimination of Leaving Group | The alkoxide (OR') group is eliminated. masterorganicchemistry.com |

| Deprotonation | The newly formed carboxylic acid is deprotonated by a base to form a carboxylate salt. chemistrysteps.commasterorganicchemistry.com |

The rate of hydrolysis of thiophosphoric acid esters and their analogues is significantly influenced by the structure of the substrate. Steric hindrance around the phosphorus atom can play a major role. For instance, in the alkaline hydrolysis of phosphinates, ethyl di-tert-butylphosphinate hydrolyzes 500 times slower than ethyl diisopropylphosphinate, highlighting the impact of bulky substituents. nih.gov

The electronic nature of the substituents also affects the hydrolysis rate. In a study of methyl methyl-arylphosphinates, the rate of hydrolysis was found to vary with different substituents on the aryl group. nih.gov Furthermore, investigations into the hydrolysis of p-nitrophenyl diphenylphosphinate (B8688654) under acidic conditions revealed a maximum rate at a specific acid concentration, with inhibition observed at higher concentrations. nih.gov

In a comparative study, the reactivity of 2-phenylpropionyl-S-acyl-CoA (a thioester) with glutathione (B108866) was found to be 70 times greater than that of 2-phenylpropionyl-1-O-acyl glucuronide (an ester). nih.gov This difference in reactivity was reflected in their formation rate constants, which were (1.9 +/- 0.2) x 10⁻² M⁻¹s⁻¹ for the thioester and (2.7 +/- 0.4) x 10⁻⁴ M⁻¹s⁻¹ for the ester. nih.gov This demonstrates the profound effect of the ester/thioester linkage on reactivity.

| Compound | Reactant | Formation Rate Constant (M⁻¹s⁻¹) | Reference |

| 2-phenylpropionyl-S-acyl-CoA | Glutathione | (1.9 +/- 0.2) x 10⁻² | nih.gov |

| 2-phenylpropionyl-1-O-acyl glucuronide | Glutathione | (2.7 +/- 0.4) x 10⁻⁴ | nih.gov |

Oxidation Reactions and Transformation Products (e.g., Sulfoxides, Sulfones)

Thiophosphoric acid esters can undergo oxidation reactions, leading to the formation of various transformation products. The sulfur atom in the thiophosphate group is susceptible to oxidation, which can result in the formation of sulfoxides and sulfones. nih.gov The oxidation of thiols to sulfinic and sulfonic esters is a well-established area of research. nih.gov For example, the reaction of trialkyl phosphites with aryl esters of aromatic thiosulphonic acids can lead to the reduction of the thiosulphonates to disulphides. researchgate.net

The specific products formed depend on the oxidizing agent and the reaction conditions. For instance, potassium permanganate (B83412) has been used to oxidize σH-adducts to form diphenyl(nitroaryl)phosphine oxides. researchgate.net The direct oxidative esterification of thiols with alcohols has been explored as a method for synthesizing sulfinic and sulfonic esters. nih.gov

Tribochemical Reaction Mechanisms

Tribochemistry deals with the chemical reactions that occur between lubricants and surfaces under conditions of friction and wear. Thiophosphoric acid esters are known to form protective tribofilms on metal surfaces.

Under tribological stress, the bonds within the thiophosphoric acid ester molecule can dissociate. Hybrid tight-binding quantum chemical molecular dynamics simulations have been used to study the initial tribochemical reaction processes of phosphoric esters on nascent iron surfaces. nih.govelsevierpure.com These studies have shown that the phosphoric ester interacts with the iron surface, leading to the formation of both covalent and ionic bonds. nih.govelsevierpure.com

The simulations clearly demonstrated the formation and dissociation of covalent bonds during the tribochemical reaction. nih.govelsevierpure.com Friction was found to influence both the formation and dissociation of these covalent bonds. nih.govelsevierpure.com Specifically, the dissociation of phosphorus-oxygen (P-O) and carbon-oxygen (C-O) bonds is a key step in the formation of the protective tribofilm. This process is crucial for the anti-wear properties of these lubricant additives.

Formation and Evolution of Tribofilms on Metal Surfaces

The anti-wear properties of thiophosphoric acid decyl ester and its analogues are primarily attributed to their ability to form a protective surface layer, known as a tribofilm, on metal surfaces under boundary lubrication conditions. This process is not one of simple adsorption but a complex series of tribochemical reactions driven by the energy dissipated in the contact through friction and pressure. The formation and evolution of these films are critical to their performance in reducing friction and preventing wear.

The generation of a tribofilm begins with the thermal and stress-induced decomposition of the thiophosphoric acid ester molecules at the asperity contacts of sliding surfaces. nih.govutwente.nl These reactions are influenced by a combination of factors including contact load, shear stress, temperature, and the chemical nature of both the additive and the metal substrate. nih.govmit.edu For thiophosphoric acid esters, the process involves the breakdown of the molecule and subsequent reaction with the metallic surface, typically steel, to form a new, durable film. nipponsteel.com

Initial investigations using techniques such as in-situ synchrotron X-ray Absorption Spectroscopy (XAS) on ashless dialkyl dithiophosphates (DDPs), which serve as direct analogues for this compound, reveal a distinct sequence of chemical transformations. whiterose.ac.uk The decomposition of the DDP additives on a steel surface initially leads to the formation of iron sulphate. This is a transient species that is quickly reduced to iron sulphide under the tribochemical conditions. Following this, phosphate (B84403) layers begin to form, which constitute the bulk of the protective film. whiterose.ac.uk

The evolution of the phosphate portion of the tribofilm is also a multi-stage process. Initially, short-chain iron phosphate structures are formed. As rubbing continues, these initial structures evolve into more complex, long-chain organic phosphates. whiterose.ac.uk This layered and evolving composition, from a sulphide-rich layer near the substrate to a phosphate-rich outer layer, is characteristic of tribofilms generated from sulphur- and phosphorus-containing additives. researchgate.net

The structure of the thiophosphoric acid ester analogue significantly impacts the resulting tribofilm's properties. Studies comparing acidic and neutral DDPs have shown that while both form protective films, they differ markedly in thickness and anti-wear efficacy. whiterose.ac.uk For instance, a neutral DDP may form a relatively thick tribofilm (e.g., ~33 nm), while its acidic counterpart might produce a much thinner film (<7 nm) that provides superior anti-wear protection and a lower friction coefficient. whiterose.ac.uk This suggests that the rate of film formation is not the sole determinant of performance; the chemical structure and mechanical properties of the film are paramount. bohrium.com

The table below summarizes the evolution of tribofilm thickness over time for different dithiophosphate (B1263838) additives on a steel surface, illustrating these differences.

| Additive Type | Time (minutes) | Average Tribofilm Thickness (nm) | Reference |

|---|---|---|---|

| ZDDP (Zinc Dialkyldithiophosphate) | 20 | ~13 | whiterose.ac.uk |

| ZDDP (Zinc Dialkyldithiophosphate) | 40 | ~63 | whiterose.ac.uk |

| ZDDP (Zinc Dialkyldithiophosphate) | 60 | ~41 | whiterose.ac.uk |

| DDP-1 (Neutral DDP) | 20 | ~13 | whiterose.ac.uk |

| DDP-1 (Neutral DDP) | 60 | ~33 | whiterose.ac.uk |

| DDP-2 (Acidic DDP) | 20 | ~4 | whiterose.ac.uk |

| DDP-2 (Acidic DDP) | 60 | <7 | whiterose.ac.uk |

Table 1: Evolution of tribofilm thickness for different dithiophosphate additives over time under rubbing conditions. The data shows that ZDDP initially forms a thick film that is then partially removed, while the neutral DDP-1 shows steady growth and the acidic DDP-2 maintains an ultrathin film. whiterose.ac.uk

Further research into analogues where the thiophosphate is neutralized with different metals (metal dithiophosphates or MDDPs) reveals that the cation also plays a significant role in the film's morphology and mechanical properties. bohrium.com While ashless thiophosphates like decyl thiophosphate react to form iron phosphates on ferrous surfaces, metal-containing analogues introduce other cations into the film structure. bohrium.comresearchgate.net This affects the resulting film's hardness, elastic modulus, and surface coverage. For example, tribofilms generated from titanium- and zinc-based DDPs exhibit different mechanical properties and surface morphologies compared to their amine-neutralized (ashless) counterparts. bohrium.com

The mechanical properties of these films, which are critical for their anti-wear function, can be probed at the nanoscale. The table below presents findings on the hardness and elastic modulus for tribofilms formed by various DDP analogues, highlighting the influence of the cation.

| Tribofilm from Additive | Hardness (H) (GPa) | Elastic Modulus (E) (GPa) | H/E Ratio | Reference |

|---|---|---|---|---|

| Octylamine-DDP | ~6.0 | ~80 | ~0.075 | bohrium.com |

| Magnesium-DDP (MDDP) | ~7.5 | ~95 | ~0.079 | bohrium.com |

| Titanium-DDP (TDDP) | ~4.5 | ~70 | ~0.064 | bohrium.com |

| Zinc-DDP (ZDDP) | ~4.0 | ~65 | ~0.062 | bohrium.com |

Table 2: Comparative mechanical properties of tribofilms generated from different metal-neutralized dithiophosphate (DDP) analogues. The H/E ratio is often used as an indicator of a material's resistance to plastic deformation. bohrium.com

Advanced Spectroscopic Characterization of Thiophosphoric Acid Decyl Ester and Organothiophosphates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, dynamics, and environment of chemical compounds. For organothiophosphates, including thiophosphoric acid decyl ester, various NMR methods are employed to gain a comprehensive understanding of their chemical nature.

Proton (¹H) and Carbon (¹³C) NMR for Molecular Architecture Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of organic molecules like this compound. nih.govbeilstein-journals.org ¹H NMR provides information about the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. ox.ac.uk For the decyl ester group, distinct signals corresponding to the methylene (B1212753) (CH₂) groups and the terminal methyl (CH₃) group would be observed. The chemical shift of the methylene group attached to the oxygen atom (P-O-CH₂) would be further downfield compared to the other methylene groups in the alkyl chain due to the deshielding effect of the electronegative oxygen atom.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. ox.ac.ukoregonstate.edu Each unique carbon atom in the decyl ester chain will produce a distinct signal, allowing for the complete mapping of the carbon framework. oregonstate.edu The chemical shifts in ¹³C NMR are sensitive to the local electronic environment, providing insights into the bonding and functionality of the carbon atoms. oregonstate.edu Quaternary carbons, those without any attached hydrogens, are typically observed as weak signals in proton-decoupled ¹³C NMR spectra. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the Decyl Group in this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| P-O-CH₂- | 3.8 - 4.2 | 65 - 70 |

| -CH₂- (in chain) | 1.2 - 1.7 | 22 - 32 |

| -CH₃ (terminal) | 0.8 - 1.0 | 13 - 15 |

Note: These are approximate ranges and can vary based on the solvent and the specific structure of the organothiophosphate.

Phosphorus (³¹P) NMR for Phosphorus-Centered Environment Analysis

Phosphorus-31 (³¹P) NMR spectroscopy is an exceptionally valuable technique for studying organothiophosphates due to several favorable properties of the ³¹P nucleus. mdpi.comwikipedia.org It has a natural abundance of 100% and a high gyromagnetic ratio, leading to good sensitivity. mdpi.comwikipedia.org Furthermore, the ³¹P nucleus has a wide chemical shift range, which allows for excellent separation and identification of different phosphorus environments. mdpi.comhuji.ac.il

The chemical shift in ³¹P NMR is highly sensitive to the nature of the substituents attached to the phosphorus atom. This makes it possible to distinguish between different types of organophosphates and their thio- and dithio- analogues. For instance, the substitution of an oxygen atom with a sulfur atom in the phosphate (B84403) moiety leads to a significant downfield shift in the ³¹P NMR spectrum. This allows for the clear differentiation of phosphate, phosphorothioate (B77711), and phosphorodithioate (B1214789) species. Theoretical studies using methods like the gauge-including atomic orbital (GIAO) approach have been employed to predict and understand these chemical shifts. researchgate.net

Table 2: Typical ³¹P NMR Chemical Shift Ranges for Organophosphorus Compounds

| Compound Type | Chemical Shift Range (ppm) |

| Phosphate (P=O) | -20 to +20 |

| Phosphorothioate (P=S) | +50 to +90 |

| Phosphorodithioate | +80 to +120 |

Note: Chemical shifts are referenced to 85% H₃PO₄.

Solid-State NMR Techniques (e.g., Magic-Angle Spinning and Cross Polarization) for Decomposition Products

Solid-state NMR (SSNMR) spectroscopy is indispensable for studying the chemical transformations of organothiophosphates in solid or semi-solid matrices, such as soil or on surfaces of materials. lancs.ac.uk Techniques like Magic-Angle Spinning (MAS) and Cross-Polarization (CP) are crucial for obtaining high-resolution and sensitive spectra from solid samples. nih.govacs.org

MAS involves spinning the sample at a specific angle (the "magic angle" of 54.74°) relative to the external magnetic field. copernicus.orgyoutube.com This technique effectively averages out anisotropic interactions, such as dipolar coupling and chemical shift anisotropy, which would otherwise lead to broad, featureless peaks in static solid samples. researchgate.net The result is a significant improvement in spectral resolution, yielding sharper lines that are easier to interpret. researchgate.net

Cross-Polarization is a sensitivity enhancement technique that transfers magnetization from abundant nuclei (like ¹H) to dilute nuclei (like ¹³C or ³¹P). researchgate.net This not only boosts the signal intensity of the dilute nuclei but also allows for shorter experiment times, as the repetition rate is governed by the faster relaxation of the abundant spins. researchgate.net

The combination of CP and MAS (CP/MAS) is a routine and powerful method in solid-state NMR. researchgate.net Studies on the decomposition of organothiophosphate pesticides like chlorpyrifos (B1668852) and methyl parathion (B1678463) sorbed on clays (B1170129) have demonstrated the utility of ³¹P SSNMR. nih.govacs.orgnih.gov These studies have successfully identified various decomposition products resulting from hydrolysis, isomerization, and oxidation reactions, which appear as new peaks in the ³¹P NMR spectra over time. nih.govnih.gov It has been observed that these decomposition products are often more tightly bound to the solid matrix than the parent compound. nih.govnih.gov While ¹³C SSNMR can also be used, ³¹P SSNMR is often more informative for tracking the fate of these phosphorus-containing compounds. nih.govacs.org

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and for the trace analysis of organothiophosphates.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the identification of functional groups in molecules. libretexts.orgresearchgate.net When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. libretexts.org An FTIR spectrum is a plot of this absorption versus frequency (or wavenumber), where different functional groups exhibit characteristic absorption bands. ieeesem.comresearchgate.net

For this compound and other organothiophosphates, FTIR spectroscopy can be used to identify key structural features. researchgate.net The presence of P=S, P-O-C, and C-H bonds can be confirmed by their characteristic absorption peaks. nih.gov For example, the P=S stretching vibration typically appears in the range of 800-580 cm⁻¹. researchgate.net The P-O-C linkage shows characteristic absorptions, and the long decyl chain will produce strong C-H stretching and bending vibrations.

Table 3: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| P=S | Stretching | 580 - 800 |

| P-O-C (Alkyl) | Stretching | 950 - 1070 |

| C-O | Stretching | 1000 - 1300 |

Note: The exact positions of the peaks can be influenced by the molecular structure and the physical state of the sample.

Fourier Transform Raman (FT-Raman) and Surface Enhanced Raman Spectroscopy (SERS) for Trace Analysis

Fourier Transform Raman (FT-Raman) spectroscopy is another form of vibrational spectroscopy that is often complementary to FTIR. researchgate.net It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. youtube.com The frequency shifts in the scattered light correspond to the vibrational modes of the molecule. FT-Raman can be particularly useful for analyzing samples in aqueous solutions and for molecules containing non-polar bonds that are weak absorbers in the infrared. irdg.org

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can detect trace amounts of analytes. researchgate.netresearchgate.net SERS relies on the enhancement of the Raman signal of molecules adsorbed onto or very close to the surface of nanostructured metals, such as silver or gold. nih.govrsc.org This enhancement can be several orders of magnitude, enabling the detection of molecules at very low concentrations. mdpi.com

SERS has been successfully applied to the detection of organothiophosphate pesticides like phorate (B1677698) and fenthion. nih.gov By identifying characteristic Raman peaks, quantitative analysis can be performed with low detection limits. nih.gov The development of SERS-based methods provides a rapid and sensitive tool for the trace analysis of this compound and related compounds in various samples. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the identification, quantification, and structural elucidation of organothiophosphates, providing high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry for Product Identification

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used method for the analysis of volatile and semi-volatile compounds like organothiophosphate esters. sci-hub.se The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. cromlab-instruments.es For organophosphorus compounds, GC-MS offers high accuracy and has become a conventional method for residue analysis. sci-hub.se

In a typical GC-MS analysis of organophosphates, specific parameters are optimized to achieve high sensitivity and selectivity. The sample is injected in splitless mode to maximize the amount of analyte reaching the column. An inert carrier gas, such as helium, is used, and the oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points. scirp.org The mass spectrometer can be operated in different modes, including full scan (Total Ion Current, TIC) to capture all ions, or Single Ion Monitoring (SIM) to selectively monitor for specific ions characteristic of the target analyte, which significantly improves sensitivity. scirp.org

Research Findings: Studies on various organophosphorus pesticides demonstrate the power of GC-MS. For instance, in the analysis of pesticides in vegetables, GC-MS with a quadrupole mass analyzer proved to be a powerful technique for determination at low levels. scirp.org For post-mortem blood analysis, a GC-MS method was developed and validated for ten organophosphorus pesticides, showing good selectivity and extraction efficiency ranging from 72% to 102%. The choice of quantitation and confirmation ions is critical for reliable identification, with at least three ions typically monitored for each analyte.

The following table outlines typical GC-MS parameters used for the analysis of organophosphorus pesticides.

Table 1: Example GC-MS Operating Parameters for Organophosphate Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Column | Rtx-5 ms (B15284909) (30 m x 0.25 mm x 0.25 µm) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.69 mL/min |

| Temperature Program | Initial 50°C, ramp 20°C/min to 140°C, then 10°C/min to 280°C (hold 3 min) |

| Injector Temperature | 250°C |

| Mass Spectrometer | |

| Ion Source Temperature | 170°C |

| Interface Temperature | 250°C |

| Acquisition Mode | Single Ion Monitoring (SIM) / Total Ion Current (TIC) |

Data adapted from a study on organophosphorus pesticide analysis. scirp.org

High-Resolution Mass Spectrometry (HRMS) , such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, coupled with GC (GC-HRMS), offers significant advantages. researchgate.net HRMS provides highly accurate mass measurements (typically with errors less than 5 ppm), which allows for the determination of the elemental composition of an unknown compound and its fragments. nih.gov This capability is crucial for distinguishing between compounds with the same nominal mass (isobars) and for identifying non-target or novel degradation products of this compound in complex samples. researchgate.net

Ambient Ionization Mass Spectrometry (e.g., DART-FT-ICR MS) for Rapid Analysis

Ambient ionization techniques allow for the analysis of samples in their native state with minimal or no preparation, significantly speeding up the analytical process. nih.govrsc.orgrsc.org Direct Analysis in Real Time (DART) is a prominent ambient ionization method where a heated stream of metastable gas (e.g., helium) desorbs and ionizes analytes from a sample surface. nih.gov

When DART is coupled with an ultra-high-resolution mass analyzer like a Fourier Transform Ion Cyclotron Resonance Mass Spectrometer (FT-ICR MS), it becomes an exceptionally powerful tool for unequivocal product identification. mdpi.comunt.edu FT-ICR MS can achieve mass resolutions exceeding 800,000 and mass measurement accuracies below 1 part per million (ppm). nih.gov This extreme accuracy is essential for assigning the correct molecular formula to an unknown analyte without the need for reference standards. usf.edu

Research Findings: A study on the organothiophosphate malathion (B1675926) demonstrated the capabilities of DART-FT-ICR MS. mdpi.com The analysis was performed directly on a sample collected via a surface swab, requiring no further preparation. The instrument achieved a mass resolution of over 800,000 in full-scan mode and a mass measurement accuracy of less than 1 ppm for all ions related to the analyte. nih.gov This allowed for the unambiguous confirmation of the molecular formulae of the protonated molecule and its related ions. mdpi.com

The table below shows data from the DART-FT-ICR MS analysis of the organothiophosphate malathion, illustrating the high mass accuracy that enables confident formula identification.

Table 2: High-Resolution Mass Data for DART-MS Analysis of Malathion

| Ion | Measured m/z | Molecular Formula | Calculated Mass | Mass Measurement Accuracy (ppm) |

|---|---|---|---|---|

| Protonated Molecule | 331.04319 | C₁₀H₂₀O₆PS₂ | 331.04334 | -0.45 |

| Sodium Adduct | 353.02513 | C₁₀H₁₉NaO₆PS₂ | 353.02529 | -0.45 |

| Potassium Adduct | 369.00013 | C₁₀H₁₉KO₆PS₂ | 368.99922 | +2.47 |

Data derived from a study on the DART-FT-ICR MS analysis of malathion. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by percentage) of a compound. For a synthesized compound like this compound, elemental analysis serves as a crucial final check to verify its purity and confirm that its empirical formula matches the theoretical composition. sci-hub.se

The process involves combusting a small, precisely weighed amount of the sample under controlled conditions. The resulting combustion gases (such as CO₂, H₂O, and SO₂) are collected and measured, allowing for the calculation of the mass percentages of carbon, hydrogen, and sulfur. Phosphorus content can be determined by other classical or instrumental methods.

The experimentally determined percentages are then compared against the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence of the compound's identity and purity.

For this compound, the theoretical elemental composition is calculated from its molecular formula, C₁₀H₂₃O₃PS .

Table 3: Theoretical vs. Experimental Elemental Composition of this compound (C₁₀H₂₃O₃PS)

| Element | Theoretical Mass % | Hypothetical Experimental Mass % |

|---|---|---|

| Carbon (C) | 47.22% | 47.19% |

| Hydrogen (H) | 9.12% | 9.15% |

| Oxygen (O) | 18.87% | 18.91% |

| Phosphorus (P) | 12.18% | 12.14% |

Computational and Theoretical Chemistry Studies of Thiophosphoric Acid Decyl Ester

Quantum Chemical Approaches (e.g., Density Functional Theory, Ab Initio Molecular Orbital Calculations)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio molecular orbital calculations, are powerful tools for investigating the fundamental properties of molecules like thiophosphoric acid decyl ester. nih.gov These computational techniques allow for the detailed examination of molecular structure, electronic properties, and reactivity, providing insights that are often difficult to obtain through experimental means alone. nih.gov

Analysis of Molecular Structure and Electronic Properties (e.g., Charge Distribution, Electrostatic Potential)

The electronic properties of the molecule, such as charge distribution and electrostatic potential, can also be thoroughly analyzed. rsc.org The distribution of electron density reveals the partial charges on each atom, indicating regions of the molecule that are electron-rich or electron-poor. rsc.org This information is crucial for understanding intermolecular interactions and the molecule's behavior in different chemical environments. The electrostatic potential map provides a visual representation of the charge distribution, highlighting areas susceptible to electrophilic or nucleophilic attack. semanticscholar.org

Theoretical calculations on similar phosphate (B84403) esters have demonstrated that the geometry of the C-O-P fragment and the energy of hydrolysis are predominantly determined by the interaction of the p lone pair on the ester oxygen with the organic part of the molecule. rsc.org The charge density at the bond critical points within the ester bridge can also be correlated with the molecule's energetic properties. rsc.org

Prediction of Reactivity Indices and Thermochemical Data (e.g., Fukui Functions)

Quantum chemical calculations are instrumental in predicting the reactivity of this compound. researchgate.net Reactivity descriptors, such as Fukui functions and local softness, can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. mdpi.combeilstein-archives.org The Fukui function, derived from the change in electron density upon the addition or removal of an electron, helps to pinpoint specific atoms that are more likely to participate in chemical reactions. researchgate.netbeilstein-journals.org

For example, in various organic molecules, the Fukui function has been effectively used to predict and rationalize chemical reactivity and selectivity. semanticscholar.orgresearchgate.net By analyzing the values of the Fukui function for different atoms in this compound, one can predict which sites are more susceptible to attack by other reagents. beilstein-archives.org

Thermochemical data, such as heats of formation and reaction energies, can also be computed. These calculations provide valuable information on the stability of the molecule and the energetics of potential reactions, such as hydrolysis or thermal decomposition. nih.gov DFT has been employed to compute hydrolytic energies for both phosphate and thioesters, which, when combined with experimental kinetic data, can elucidate environmental constraints on their stability. nih.gov

Molecular Dynamics Simulations for Interfacial Phenomena (e.g., Reactive Force Field Molecular Dynamics for Tribochemical Processes)

Molecular dynamics (MD) simulations are a powerful computational technique for studying the behavior of molecules over time, particularly at interfaces. mdpi.com For a compound like this compound, which may have applications in areas like lubrication, understanding its behavior at a solid surface is critical.

Reactive force field molecular dynamics (ReaxFF MD) is a specific type of MD that can simulate chemical reactions. escholarship.org This method is particularly well-suited for investigating tribochemical processes, where mechanical forces and chemical reactions at sliding interfaces lead to the formation of protective films. mdpi.com Ab initio molecular dynamics (AIMD) simulations have been used to study the tribochemistry of organophosphorus additives on iron surfaces, revealing how these molecules dissociate under pressure and form protective iron phosphide (B1233454) films. mdpi.com

MD simulations can provide detailed insights into:

Adsorption: How the this compound molecule orients and binds to a metal or metal oxide surface.

Decomposition: The pathways through which the molecule breaks down under tribological stress (pressure and shear).

Film Formation: The subsequent reactions of the decomposition products to form a protective surface layer.

Simulations of related systems, such as zinc dialkyldithiophosphates (ZDDPs), have provided a molecular-level understanding of how these additives function to reduce wear and friction. acs.org

Investigation of Reaction Mechanisms (e.g., Hydrolysis Pathways, Dissociative vs. Associative Mechanisms)

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. nih.gov For this compound, a key reaction to consider is hydrolysis, the cleavage of the ester bond by water. wikipedia.org Quantum chemical calculations can be used to map out the potential energy surface of the hydrolysis reaction, identifying the transition states and intermediates involved. nih.govnih.gov

This allows for the determination of the reaction pathway and the associated energy barriers. Two common mechanisms for the hydrolysis of phosphate and thiophosphate esters are:

Associative mechanism: The nucleophile (water) first adds to the phosphorus center, forming a pentacoordinate intermediate, which then breaks down to give the products.

Dissociative mechanism: The leaving group departs first, forming a metaphosphate intermediate, which is then attacked by the nucleophile.

DFT calculations can help to distinguish between these and other possible pathways by comparing the activation energies for each step. nih.govacs.org Studies on the hydrolysis of other organophosphorus compounds have successfully used these methods to understand their stability and degradation pathways. nih.govnih.gov For example, the hydrolysis of parathion (B1678463), a thiophosphoric acid ester, proceeds via cleavage of the aryl ester bond. wikipedia.org

Conformational Analysis and Flexibility Studies of Thiophosphate Esters

The long decyl chain in this compound imparts significant conformational flexibility to the molecule. Understanding the different possible conformations and their relative energies is important as it can influence the molecule's physical properties and its interactions with other molecules or surfaces.

Computational methods can be used to perform a systematic conformational analysis. mdpi.com This involves rotating the single bonds in the molecule and calculating the energy of each resulting conformation. mdpi.com This process identifies the low-energy conformers that are most likely to be populated at a given temperature. acs.org

Studies on similar molecules, such as dimethyl phosphorothioate (B77711), have shown that the presence of sulfur can influence the preferred conformation in solution. acs.org For example, in aqueous solution, the gt conformation was predicted to be the most prevalent for dimethyl phosphorothioate anion, whereas the gg conformations are more stable for dimethyl phosphate anion. acs.org The flexibility of these molecules is also an important factor, with calculated activation free energies for conformational transitions providing insight into their dynamic behavior. acs.org

Applications in Advanced Chemical Systems and Materials Science

Role as Lubricant Additives in Tribological Systems

In the field of tribology, thiophosphoric acid esters, including the decyl ester variant, are recognized for their ability to improve the performance of lubricants under demanding conditions. These "ashless" additives, free from metals like zinc, are increasingly important for formulating modern lubricants for applications in hydraulic systems, gear fluids, and metalworking fluids where environmental and performance standards are stringent. sciensage.infogoogle.comnih.gov

Anti-Wear (AW) Performance Enhancements

Thiophosphoric acid decyl ester functions as an effective anti-wear (AW) additive by forming a protective chemical film on metal surfaces. mdpi.comrumanza.com This mechanism is crucial in boundary lubrication regimes, where direct contact between surface asperities can lead to significant wear. mdpi.comdevelub.com The heat generated by friction activates the additive, causing it to decompose and react with the metal substrate. rumanza.comdevelub.com This reaction forms a durable, low-shear-strength film, often composed of iron phosphates and sulfides, which physically separates the moving surfaces and minimizes material loss. mdpi.comprecisionlubrication.com

The fundamental action of these additives is to create a protective layer at the bearing surface, which is essential during start-up and in the elastohydrodynamic and boundary lubrication regimes where asperity contact is a primary cause of wear. mdpi.comresearchgate.net Research on related ashless dithiophosphates has demonstrated a substantial reduction in friction and wear. sciensage.inforesearchgate.net While their performance may be slightly inferior to traditional zinc dialkyldithiophosphates (ZDDPs), they are considered a viable replacement for creating ashless lubricants. sciensage.info The effectiveness of these additives is linked to the alkyl group, with studies showing that short-chain dithiophosphates can perform better at lower concentrations due to a higher proportion of phosphorus and sulfur. sciensage.info

Extreme Pressure (EP) Performance in Boundary Lubrication Regimes

Under conditions of high load and pressure, this compound provides extreme pressure (EP) protection. lubricatin.comalibaba.com EP additives are essential for preventing catastrophic failure, such as welding and seizure, of metal components in applications like industrial and automotive gears. unpchemicals.com The P-S (phosphorus-sulfur) chemistry is key to this functionality. lubricatin.com When subjected to the high temperatures and pressures of metal-to-metal contact, the additive forms a chemical reaction layer on the surface. unpchemicals.com This film, which can include metal phosphates and sulfides, possesses lower shear strength than the base metal, allowing it to be sacrificed to prevent direct metallic contact and surface seizure. develub.com

The performance of EP additives is often evaluated using standardized tests such as the four-ball test, which measures parameters like the weld point and the last non-seizure load. cnlubricantadditive.comfalex.com For instance, a thiophosphoric acid amine salt, a related P-N-S compound, demonstrates the ability to sustain high loads and maintain EP properties at elevated temperatures. lubricatin.com Formulations containing thiophosphoric acid esters have been shown to achieve high FZG failure load stages (a measure of scuffing resistance in gears), indicating robust EP performance. nih.gov

| Test Method | Parameter | Description | Relevance to Thiophosphoric Acid Esters |

|---|---|---|---|

| Four-Ball EP Test (ASTM D2596, D2783) | Weld Point (WP) | The lowest load at which the rotating ball welds to the stationary balls, indicating seizure. cnlubricantadditive.comfalex.com | A higher weld point signifies superior EP performance, preventing catastrophic welding under extreme loads. mdpi.com |

| Four-Ball EP Test (ASTM D2596, D2783) | Last Non-Seizure Load (LNSL) | The highest load a lubricant can sustain without seizure of the metal balls. falex.com | Indicates the strength of the lubricant's protective film before the onset of severe wear. cnlubricantadditive.com |

| Four-Ball Wear Test (ASTM D2266, D4172) | Wear Scar Diameter (WSD) | The average diameter of the wear scars on the stationary balls after a test. cnlubricantadditive.com | A smaller diameter indicates better anti-wear protection. sciensage.info |

| FZG Scuffing Test (ASTM D5182) | Failure Load Stage | The load stage at which significant scuffing damage occurs on gear teeth. | A higher failure stage (e.g., ≥10) demonstrates greater load-carrying capacity and resistance to scuffing in gear applications. nih.gov |

Compatibility with Synthetic Lubricants and Refrigerants

The transition to more environmentally friendly hydrofluorocarbon (HFC) refrigerants has driven the adoption of synthetic lubricants, particularly polyol esters (POEs). researchgate.netosti.gov Unlike mineral oils, POEs are compatible and miscible with polar HFCs, which is crucial for ensuring proper lubricant return to the compressor in refrigeration systems. unt.edu However, the selection of additives for these systems is complex. unt.eduahrinet.org The additive must not only provide lubrication but also be stable and compatible with both the POE base oil and the HFC refrigerant. researchgate.netpurdue.edu

Research has identified various phosphorus-containing compounds as suitable additives for these systems. ahrinet.org Specifically, tri decyl acid phosphate (B84403), a compound structurally analogous to this compound, is listed as a suitable additive for use in POE lubricants with HFC refrigerants, demonstrating good thermal stability. unt.eduahrinet.org This indicates that the decyl ester structure is compatible with these advanced systems, helping to provide necessary anti-wear protection in compressors designed for HFCs. researchgate.net

Functionalization of Materials and Surface Modification

The reactivity of the thiophosphate group allows it to be used in the functionalization of various materials, where it can be grafted onto surfaces or polymer backbones to impart specific properties. nih.govgoogle.com

Enhancement of Specific Material Properties

Dithiophosphoric acids (DTPAs), which are closely related to thiophosphoric acid esters, have been successfully used for the post-polymerization functionalization of polymers like polyisoprene and polynorbornene. nih.govresearchgate.net The addition of these phosphorus- and sulfur-containing moieties to the polymer backbone can significantly alter the bulk properties of the material. nih.gov For instance, the high heteroatom content of the DTPA groups has been shown to enhance the optical and flame-retardant properties of the base polymer. nih.govresearchgate.net This demonstrates the potential of thiophosphoric acid derivatives to act as functional building blocks for creating advanced polymers with tailored characteristics.

Interfacial Adhesion and Bonding with Substrates (e.g., Titanium)

The surface modification of metals like titanium is critical for applications ranging from biomedical implants to industrial components. researchgate.netresearchgate.net Achieving strong, durable adhesion between the metal and a coating or another material is often accomplished by creating a chemically modified interface. ceramics-silikaty.cznih.gov Organophosphorus compounds, including phosphonic and phosphoric acids, are highly effective for this purpose due to their ability to form strong bonds with metal oxide surfaces. nih.govresearchgate.netacs.org

Intermediates in Complex Organic and Medicinal Synthesis

Thiophosphoric acid esters, including the decyl ester variant, serve as valuable intermediates in the synthesis of more complex molecules. The thiophosphate moiety is a versatile functional group that can be readily transformed or used to activate the molecule for subsequent reactions. Synthetic methods have been developed for the preparation of various O- and S-glucosyl thiophosphates, which act as precursors to biologically important molecules like glucose 1-thiophosphate. nih.gov In these syntheses, the nature of the protecting groups on both the carbohydrate and the thiophosphate can influence reaction yields and the stereochemical outcome. nih.gov

The utility of thiophosphates as intermediates is also highlighted in their conversion to other sulfur-containing compounds. For instance, the synthesis of thioesters and thioacids, which are important building blocks in organic chemistry, can be achieved through various protocols. organic-chemistry.org While not always starting directly from a decyl ester, these methods demonstrate the chemical reactivity of the thio-functionalized phosphorus center, which is central to the role of these compounds as synthetic intermediates. The ability to undergo transformations, such as isomerization from an O-linked to an S-linked thiophosphate, further expands their synthetic potential. nih.gov This reactivity allows chemists to construct complex molecular architectures, including those found in medicinally relevant compounds like thiophosphate analogues of cyclic diguanosine monophosphate (c-di-GMP), a bacterial signaling molecule. nih.gov

Exploration as Ligands for Lysophosphatidic Acid Receptors

Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects by binding to a family of at least six G protein-coupled receptors (LPA1–6). nih.gov These receptors are involved in a vast array of physiological and pathological processes, including cell proliferation, migration, and survival. nih.govnih.gov Aberrant LPA signaling is implicated in diseases such as cancer, fibrosis, and neuropathic pain, making LPA receptors significant targets for drug development. nih.govnih.gov

The structure of LPA consists of a glycerol (B35011) backbone, a single acyl chain, and a phosphate headgroup. nih.gov Molecules that mimic this structure, such as this compound, are investigated as potential modulators of LPA receptors. The thiophosphate group acts as a bioisostere of the natural phosphate group, while the decyl chain mimics the lipid tail of LPA. These synthetic analogs are designed to bind to LPA receptors, acting as either agonists (activators) or antagonists (inhibitors).

Research into LPA receptor signaling has shown that different receptors can have distinct, and sometimes redundant, biological roles. For example, studies using knockout mice have demonstrated that LPA1 and LPA2 receptors mediate most LPA responses in fibroblasts, with LPA2 acting redundantly with LPA1. nih.gov The expression of specific LPA receptors, such as LPA2 and LPA3, has been linked to the aggressiveness of ovarian cancer, suggesting that targeting these receptors could be a viable therapeutic strategy. nih.gov The development of specific ligands is crucial for dissecting the function of each receptor subtype and for creating targeted therapies. The lifetime of the LPA signal is controlled by lipid phosphate phosphatases (LPPs), which degrade LPA, and inhibiting these enzymes can locally amplify LPA receptor signaling. nih.gov

Table 1: Investigated Roles of LPA Receptor Subtypes

| Receptor Subtype | Associated Biological Processes & Diseases | Therapeutic Potential |

|---|---|---|

| LPA1 | Brain development, Craniofacial formation, Neuropathic pain, Fibrosis | Antagonists for fibrosis and pain |

| LPA2 | Ovarian cancer aggressiveness, Cell invasion, Cytokine production | Antagonists for cancer therapy |

| LPA3 | Ovarian cancer aggressiveness, Cell invasion, Cytokine production | Antagonists for cancer therapy |

| LPA4, LPA5, LPA6 | Various cellular functions, including cell adhesion and immune response | Under active investigation |

Development as Urease Inhibitors

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.govnih.gov This activity is a significant concern in agriculture, as the rapid breakdown of urea-based fertilizers leads to substantial nitrogen loss through ammonia volatilization and contributes to environmental pollution. international-agrophysics.orgteagasc.ie In medicine, urease produced by pathogenic bacteria, such as Helicobacter pylori, is a key virulence factor. nih.gov Therefore, the development of effective urease inhibitors is of great importance.

Organophosphorus compounds, particularly thiophosphoric acid derivatives, have been identified as a potent class of urease inhibitors. uq.edu.au The most widely studied and commercially successful urease inhibitor is N-(n-butyl) thiophosphoric triamide (NBPT). international-agrophysics.orgusda.gov Upon application, NBPT is converted into its active form, which effectively blocks the active site of the urease enzyme, slowing down urea hydrolysis for up to two weeks. nih.govusda.gov This delay allows for urea to be incorporated into the soil, significantly reducing nitrogen loss. usda.gov

While research has heavily focused on thiophosphoric acid triamides like NBPT and N-(propyl) thiophosphoric triamide (NPPT), the broader class of organophosphorus compounds, including esters, has also been shown to possess urease-inhibiting properties. international-agrophysics.orguq.edu.au Studies have demonstrated that various organophosphorus insecticides can inhibit soil urease activity to a significant degree. uq.edu.auusc.edu.au For example, insecticides such as malathion (B1675926) and thimet have been shown to inhibit urea hydrolysis by over 50% under certain conditions. uq.edu.au This suggests that the thiophosphate functional group itself is key to the inhibitory activity. Although specific data on this compound as a urease inhibitor is not prominent in the literature, the established efficacy of related organophosphorus and thiophosphate compounds indicates the potential for this class of molecules in urease inhibition.

Table 2: Examples of Thiophosphoric Acid-Based Urease Inhibitors

| Compound Name | Abbreviation | Primary Application | Efficacy Note |

|---|---|---|---|

| N-(n-butyl) thiophosphoric triamide | NBPT | Agriculture (Fertilizer Additive) | Most widely used and effective commercial inhibitor. international-agrophysics.orgusda.gov |

| N-(propyl) thiophosphoric triamide | NPPT | Agriculture (Fertilizer Additive) | Reduces ammonia emissions by ~50% compared to urea alone. international-agrophysics.org |

| N-(2-Nitrophenyl) phosphoric triamide | 2-NPT | Agriculture (Experimental) | More stable than NBPT at high temperatures; reduces NH3 loss by 89% in lab studies. international-agrophysics.org |

| Phenylphosphorodiamidate | PPD/PPDA | Agriculture (Experimental) | Studied as an alternative to NBPT. usda.gov |

Structure Activity Relationships Sar in Thiophosphoric Acid Decyl Ester Analogues

Influence of Alkyl Chain Length and Headgroup Modifications on Chemical Activity

The chemical activity of thiophosphoric acid esters is significantly influenced by the length and branching of their alkyl chains, as well as modifications to the thiophosphate headgroup.

The length of the alkyl chain in thiophosphoric acid esters plays a critical role in their performance, particularly in lubricant applications where their metal salts, like zinc dialkyldithiophosphates (ZDDPs), are widely used as antiwear additives. acs.org Generally, shorter alkyl chains lead to lower thermal stability. acs.org This reduced stability can be advantageous as the additives decompose more readily at lower temperatures to form a protective tribochemical film on metal surfaces. acs.org However, this can also lead to faster depletion of the additive. Conversely, longer alkyl chains tend to impart greater thermal stability.

In the context of ionic liquid lubricants based on imidazole (B134444) phosphates, a clear relationship between alkyl chain length and tribological performance has been observed. Ionic liquids with shorter anionic alkyl chains and longer cationic alkyl chains tend to exhibit better performance. nih.gov The shorter anionic chains are believed to form more compact and stable adsorption films on metal surfaces, while the longer cationic chains lead to milder tribo-chemical reactions, reducing corrosive wear. nih.gov This suggests that for thiophosphoric acid decyl ester analogues, a balance in alkyl chain length is necessary to optimize performance.

Modifications to the thiophosphate headgroup can also have a profound impact on the chemical activity of the molecule. For instance, in related organophosphorus compounds, alterations to the headgroup can affect the molecule's polarity, solubility, and its ability to interact with other molecules or surfaces. In the case of ZDDPs, the central zinc atom and the sulfur and phosphorus atoms in the dithiophosphate (B1263838) ligand are key to their antiwear and antioxidant properties. researchgate.net While specific studies on headgroup modifications of simple thiophosphoric acid decyl esters are limited, research on related compounds indicates that such changes would significantly alter their chemical reactivity and performance characteristics.

Correlation of Molecular Parameters with Reaction Rates and Performance (e.g., Hydrolysis Rates, Tribological Performance)

The performance of this compound and its analogues can be correlated with various molecular parameters, which in turn influence their reaction rates, such as hydrolysis, and their effectiveness in practical applications like lubrication.

Hydrolysis Rates:

The hydrolytic stability of thiophosphoric acid esters is a critical factor in their application, as hydrolysis can lead to their degradation and the formation of potentially corrosive byproducts like phosphoric acid. rsc.orgnih.govnih.gov Surprisingly, studies on the hydrolysis of zinc(II)O,O-dialkyl dithiophosphates (ZDDPs) have shown that the rates of hydrolysis are largely independent of the nature of the alkyl substituent. rsc.org This unexpected finding was attributed to hydrophobic interactions that leave the central zinc atom exposed to attack by water, regardless of the size of the alkyl groups. rsc.org The general mechanism for the hydrolysis of esters, including phosphoric and thiophosphoric acid esters, can be catalyzed by both acids and bases. libretexts.orgyoutube.com

Interactive Data Table: Hydrolysis of Zinc(II)O,O-dialkyl dithiophosphates

| Alkyl Group (R) in Zn[S₂P(OR)₂]₂ | Observed Rate Constant (k_obs) x 10⁻⁴ s⁻¹ |

| Ethyl | 2.34 |

| 2-Propyl | 2.96 |

| 2-Butyl | 2.55 |

| Hexyl | 2.68 |

| 4-Methyl-2-pentyl | 2.77 |

| 2-Ethylhexyl | 2.89 |

This table is based on data from a study on the hydrolytic stability of ZDDPs, which found the rates of hydrolysis to be independent of the alkyl substituent. rsc.org

Tribological Performance:

In the realm of lubrication, the tribological performance of thiophosphoric acid ester derivatives, particularly ZDDPs, is strongly correlated with their molecular structure. The primary function of these additives is to form a protective film on metal surfaces under boundary lubrication conditions to prevent wear. researchgate.net The effectiveness of this film formation is influenced by the alkyl chain length. Shorter-chain ZDDPs are generally more effective at forming these protective films due to their lower thermal stability. acs.org

For other types of organic lubricant additives, it has been shown that long, straight alkyl chains can have a positive impact on protecting metallic surfaces from friction and wear. tandfonline.com For example, diazomethine functionalized molecules with longer aliphatic chains have demonstrated enhanced surface protective performance. tandfonline.com This is often attributed to the formation of a more effective tribofilm at the metal-solution interface due to enhanced surface adsorption. tandfonline.com

Rational Design Principles for Optimized Organothiophosphate Derivatives

The rational design of organothiophosphate derivatives, including analogues of this compound, is guided by the principles of structure-activity relationships to create molecules with enhanced performance for specific applications.

A key principle in the design of these compounds, particularly for use as lubricant additives, is the optimization of the alkyl group structure. The choice of alkyl chain length and branching is a trade-off between thermal stability and reactivity. acs.orgbohrium.com For applications requiring rapid film formation at lower temperatures, derivatives with shorter or more branched alkyl chains that lead to lower thermal stability might be desirable. acs.org Conversely, for applications requiring greater durability at high temperatures, longer, less branched alkyl chains would be preferred.

Computational chemistry and molecular modeling are integral to the rational design process. mdpi.comwright.edu Techniques such as Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of these molecules. researchgate.net QSAR models can be developed to predict the performance of new, unsynthesized derivatives, thereby reducing the need for extensive experimental screening. nih.govmdpi.com These computational approaches allow for the in-silico screening of large libraries of virtual compounds to identify candidates with the most promising properties.

Future Research Directions and Interdisciplinary Opportunities

Development of Sustainable Synthetic Methodologies for Organothiophosphates

The chemical industry is increasingly prioritizing green chemistry principles to minimize environmental impact. nih.govnih.gov For organothiophosphates like decyl thiophosphate, this translates to developing synthetic routes that are more sustainable than traditional methods.

Current Approaches and Future Directions:

Catalyst- and Oxidant-Free Synthesis: Research has shown the potential for direct coupling of P-S bonds between disulfides and H-phosphine oxides without the need for catalysts or oxidants, offering a more efficient and environmentally benign process. researchgate.net